

Scale-up synthesis of 1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

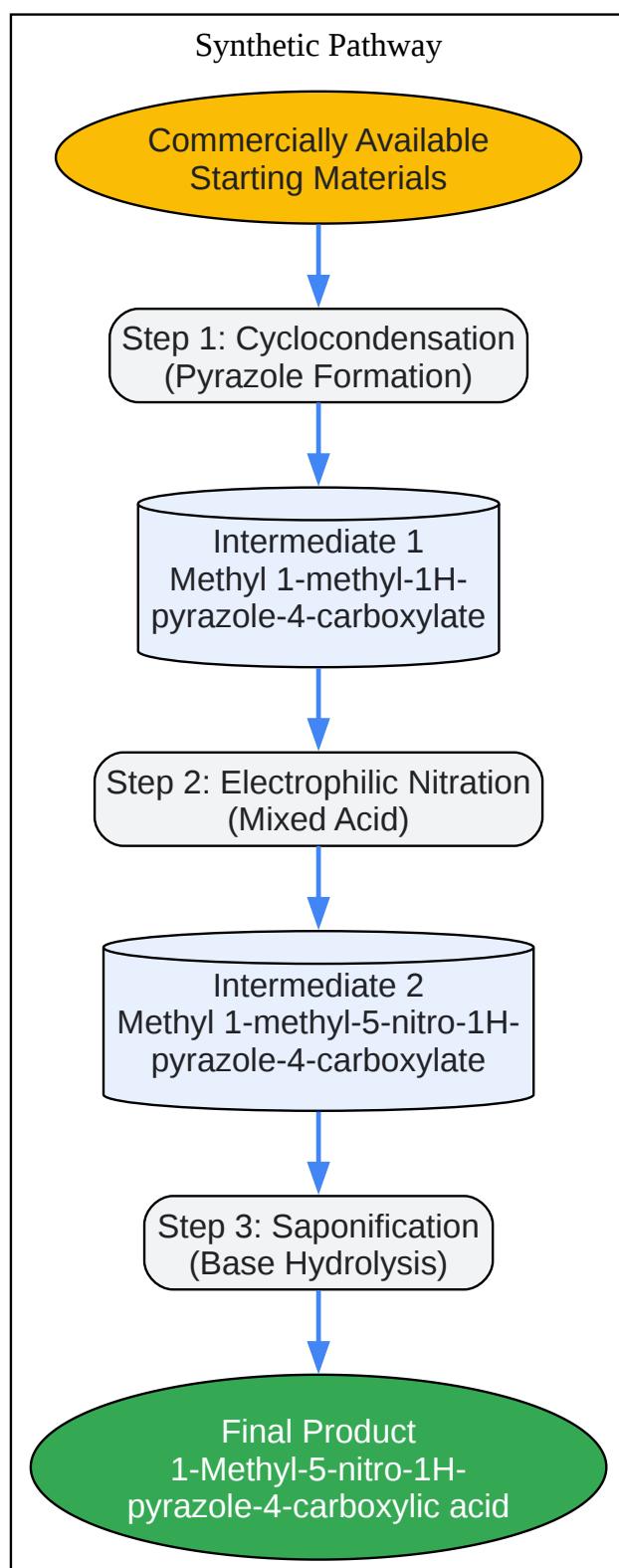
Compound Name:	1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid
Cat. No.:	B099757

[Get Quote](#)

Application Note & Protocol

A Scalable and Robust Synthesis of 1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid: From Laboratory to Pilot Plant

Abstract: This document provides a comprehensive guide for the multi-gram scale-up synthesis of **1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid**, a valuable heterocyclic building block. The synthetic strategy is a robust three-step process commencing with the cyclocondensation to form the pyrazole core, followed by a regioselective nitration, and concluding with ester hydrolysis. This guide emphasizes the causality behind procedural choices, critical safety protocols for hazardous steps, and detailed analytical characterization to ensure process control and final product purity. The protocols are designed for researchers, chemists, and process engineers in the pharmaceutical and fine chemical industries.


Introduction and Strategic Overview

Pyrazole derivatives are foundational scaffolds in medicinal chemistry and agrochemicals, prized for their diverse biological activities.^{[1][2]} **1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid** (CAS 18213-77-9) serves as a key intermediate for the synthesis of more complex molecules, where the nitro group can be further functionalized, for instance, via reduction to an amine.^{[3][4]}

Developing a scalable synthesis for this molecule presents two primary challenges: controlling the regioselectivity of the initial pyrazole formation and safely managing the highly exothermic and hazardous nitration step.[5][6] This guide outlines a validated three-step sequence designed for scalability and safety.

The overall synthetic pathway is as follows:

- Step 1: Ester Synthesis. Formation of Methyl 1-methyl-1H-pyrazole-4-carboxylate from a suitable precursor and methylhydrazine.
- Step 2: Nitration. Regioselective nitration of the pyrazole ester at the C5 position using mixed acid.
- Step 3: Saponification. Hydrolysis of the methyl ester to yield the final carboxylic acid product.

[Click to download full resolution via product page](#)

Figure 1: Overall 3-step synthetic workflow for the target molecule.

Step 1: Synthesis of Methyl 1-Methyl-1H-pyrazole-4-carboxylate (Intermediate 1)

Principle and Rationale

The formation of the pyrazole ring is achieved via a classical cyclocondensation reaction.^[1] We utilize methylhydrazine as the binucleophilic nitrogen source and a derivative of a 1,3-dicarbonyl compound. A common and efficient starting point is the reaction of methylhydrazine with an enol ether of a β -ketoester, such as methyl 2-(ethoxymethylene)-3-oxobutanoate. This approach offers high regioselectivity, favoring the desired 1,4-disubstituted pyrazole isomer due to the distinct reactivity of the carbonyl and enol ether functionalities.^{[7][8]} The use of an organic solvent like ethanol facilitates the reaction and subsequent product isolation.

Reagents and Materials (for 100 g Scale)

Reagent	CAS No.	MW (g/mol)	Quantity (g)	Moles (mol)	Eq.
Methyl 2-(ethoxymethylene)-3-oxobutanoate	3788-94-1	172.18	100.0	0.581	1.0
Methylhydrazine	60-34-4	46.07	28.1	0.610	1.05
Ethanol (200 proof)	64-17-5	46.07	500 mL	-	-
Acetic Acid, Glacial	64-19-7	60.05	~5 mL	-	Cat.

Detailed Experimental Protocol

- Reaction Setup: Equip a 1 L, three-neck, round-bottom flask with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermocouple.
- Reagent Charging: Charge the flask with methyl 2-(ethoxymethylene)-3-oxobutanoate (100.0 g, 0.581 mol) and ethanol (500 mL). Begin stirring to form a clear solution.

- Catalyst Addition: Add glacial acetic acid (5 mL) to catalyze the reaction.
- Methylhydrazine Addition: While stirring at room temperature (20-25 °C), add methylhydrazine (28.1 g, 0.610 mol) dropwise over 30 minutes. An initial exotherm is expected; maintain the internal temperature below 40 °C using a water bath if necessary.
- Reaction: After the addition is complete, heat the reaction mixture to reflux (~78 °C) and maintain for 4 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
- Work-up and Isolation: Cool the reaction mixture to room temperature. Reduce the solvent volume by approximately 70% using a rotary evaporator.
- Cool the resulting slurry in an ice bath for 1 hour.
- Collect the precipitated solid by vacuum filtration, washing the filter cake with cold ethanol (2 x 50 mL).
- Dry the product in a vacuum oven at 40-45 °C to a constant weight.
- Expected Yield: 70-80 g (85-95% yield) of a white to off-white solid. The product is typically of sufficient purity (>97%) for the next step.[9][10]

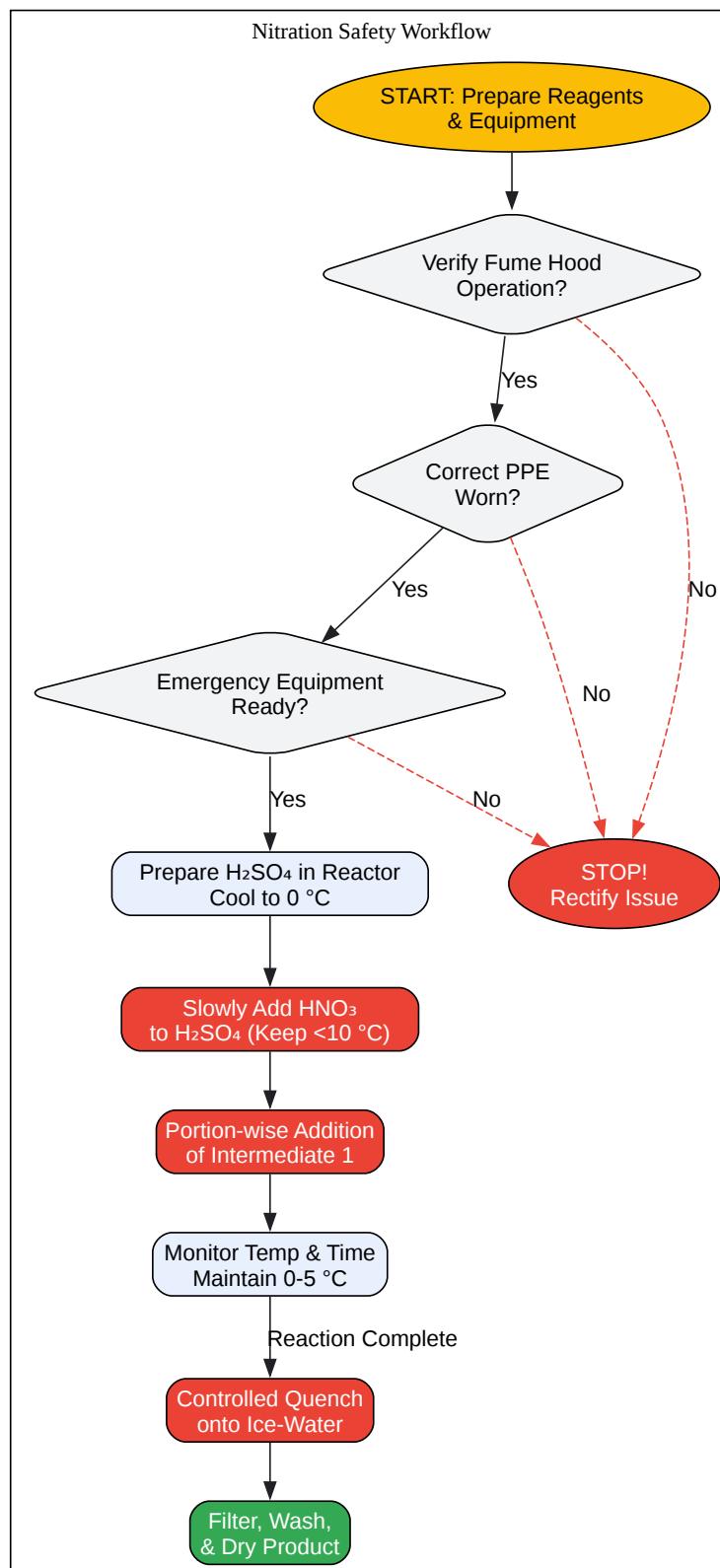
Step 2: Nitration to Methyl 1-Methyl-5-nitro-1H-pyrazole-4-carboxylate (Intermediate 2) Principle and Rationale

This step involves the electrophilic aromatic substitution on the pyrazole ring. The N-methyl group is an activating group, while the methoxycarbonyl group at C4 is a deactivating group. Combined, they direct the incoming electrophile (the nitronium ion, NO_2^+) to the C5 position. The nitronium ion is generated *in situ* from a mixture of concentrated nitric acid and sulfuric acid.

This is the most critical and hazardous step of the synthesis. Nitration reactions are highly exothermic and can lead to thermal runaway if not properly controlled.[5][6] The use of excess

sulfuric acid acts as both a catalyst and a solvent, ensuring a homogenous reaction medium and absorbing the water generated during the reaction.

CRITICAL SAFETY PROTOCOL: Managing Nitration Hazards


Potential Hazards:

- Thermal Runaway: The reaction is highly exothermic. Uncontrolled temperature increases can lead to violent decomposition, pressure buildup, and explosion.[5][11]
- Corrosivity: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns.[12][13]
- Toxicity: Nitric acid fumes and nitrogen oxides (NOx) produced during the reaction are highly toxic upon inhalation.[14]
- Reactivity: Nitric acid is a strong oxidizing agent and can react violently with organic materials.[12]

Engineering and PPE Requirements:

- Fume Hood: All operations MUST be performed in a certified, high-performance chemical fume hood.
- Secondary Containment: The reaction vessel should be placed in a secondary container (e.g., a blast shield or a larger tub) to contain spills.
- Temperature Control: A robust cooling system (e.g., a cryostat or an ice/salt bath) capable of handling the heat load is mandatory.
- Personal Protective Equipment (PPE): At a minimum, this includes: acid-resistant gloves (butyl rubber or Viton), a flame-retardant lab coat, chemical splash goggles, AND a full-face shield.[11]
- Emergency Access: Ensure immediate access to an emergency shower and eyewash station. Have a spill kit with a neutralizer (e.g., sodium carbonate or sodium bicarbonate)

readily available.[14]

[Click to download full resolution via product page](#)

Figure 2: Critical safety workflow for the nitration step.

Reagents and Materials (for 70 g Scale)

Reagent	CAS No.	MW (g/mol)	Quantity	Moles (mol)	Eq.
Methyl 1-methyl-1H-pyrazole-4-carboxylate	5952-92-1	140.14	70.0 g	0.500	1.0
Sulfuric Acid (98%)	7664-93-9	98.08	210 mL (5.0 vol)	-	-
Nitric Acid (fuming, ≥90%)	7697-37-2	63.01	23.0 mL	0.525	1.05
Deionized Water & Ice	7732-18-5	18.02	1 L	-	-

Detailed Experimental Protocol

- Reaction Setup: In a high-performance fume hood, equip a 1 L jacketed reactor (or a three-neck flask in a cooling bath) with a mechanical stirrer, a thermocouple, and an addition funnel.
- Acid Charge and Cooling: Charge the reactor with concentrated sulfuric acid (210 mL). Begin stirring and cool the acid to 0-5 °C.
- Nitrating Mixture Preparation: CAUTION: HIGHLY EXOTHERMIC. Slowly add the fuming nitric acid (23.0 mL) to the cold, stirring sulfuric acid via the addition funnel. The rate of addition should be controlled to maintain the internal temperature below 10 °C.
- Substrate Addition: Once the nitrating mixture is prepared and cooled back to 0-5 °C, begin adding Intermediate 1 (70.0 g, 0.500 mol) in small portions over 1-1.5 hours. Maintain the internal temperature strictly between 0-5 °C throughout the addition.

- Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours. Monitor the reaction by HPLC.
- Quenching: Prepare a 2 L beaker with a mixture of crushed ice and water (1 L). While stirring the ice-water mixture vigorously, slowly and carefully pour the reaction mixture into it. The temperature of the quench pot should be kept below 20 °C. A precipitate will form.
- Isolation: Stir the resulting slurry for 30 minutes, then collect the solid product by vacuum filtration.
- Washing: Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH 6-7). This removes residual acids.
- Drying: Dry the product in a vacuum oven at 45-50 °C.
- Expected Yield: 75-85 g (81-92% yield) of a pale yellow solid.

Step 3: Saponification to 1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid (Final Product)

Principle and Rationale

The final step is a standard base-catalyzed hydrolysis (saponification) of the methyl ester to the corresponding carboxylate salt. Subsequent acidification protonates the salt to yield the final carboxylic acid, which typically precipitates from the aqueous solution due to its lower solubility.

Reagents and Materials (for 75 g Scale)

Reagent	CAS No.	MW (g/mol)	Quantity	Moles (mol)	Eq.
Methyl 1-methyl-5-nitro-1H-pyrazole-4-carboxylate	343346-62-9	185.12	75.0 g	0.405	1.0
Sodium Hydroxide (NaOH)	1310-73-2	40.00	17.8 g	0.446	1.1
Deionized Water	7732-18-5	18.02	750 mL	-	-
Hydrochloric Acid (conc., 37%)	7647-01-0	36.46	As needed (~40 mL)	-	-

Detailed Experimental Protocol

- Setup: In a 2 L beaker or flask, suspend Intermediate 2 (75.0 g, 0.405 mol) in deionized water (375 mL).
- Hydrolysis: Prepare a solution of sodium hydroxide (17.8 g, 0.446 mol) in water (375 mL). Add the NaOH solution to the stirring suspension of the ester.
- Heat the mixture to 60-70 °C. The solid should dissolve as the reaction proceeds. Stir for 2-3 hours until HPLC analysis confirms the complete disappearance of the starting material.
- Cooling & Filtration: Cool the resulting clear, yellow solution to room temperature. If any particulates are present, filter the solution.
- Acidification: Cool the solution in an ice bath to 0-10 °C. Slowly add concentrated hydrochloric acid while stirring. The product will begin to precipitate. Continue adding acid until the pH of the solution is ~1-2.
- Isolation: Stir the thick slurry in the ice bath for 1 hour to ensure complete precipitation.

- Collect the product by vacuum filtration. Wash the filter cake with cold deionized water (2 x 100 mL).
- Drying: Dry the final product in a vacuum oven at 50-60 °C to a constant weight.
- Expected Yield: 65-70 g (92-98% yield) of a light yellow to white crystalline solid.

Analytical Characterization

Compound	Method	Expected Results
Intermediate 1 (Methyl 1-methyl-1H-pyrazole-4-carboxylate)	¹ H NMR	(400 MHz, CDCl ₃) δ: 7.95 (s, 1H, pyrazole-H), 7.85 (s, 1H, pyrazole-H), 3.90 (s, 3H, N-CH ₃), 3.80 (s, 3H, O-CH ₃).
HPLC	Purity > 97%	
Intermediate 2 (Methyl 1-methyl-5-nitro-1H-pyrazole-4-carboxylate)	¹ H NMR	(400 MHz, CDCl ₃) δ: 8.20 (s, 1H, pyrazole-H), 4.10 (s, 3H, N-CH ₃), 3.95 (s, 3H, O-CH ₃).
HPLC	Purity > 98%	
Final Product (1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid)	¹ H NMR	(400 MHz, DMSO-d ₆) δ: 14.0 (br s, 1H, COOH), 8.45 (s, 1H, pyrazole-H), 4.05 (s, 3H, N-CH ₃).
LC-MS	m/z: 186.03 [M+H] ⁺ , 184.02 [M-H] ⁻ .	
HPLC	Purity > 99%	

Troubleshooting Guide

Issue	Potential Cause(s)	Recommended Solution(s)
Step 1: Low Yield of Intermediate 1	Incomplete reaction; impure starting material.	Ensure methylhydrazine is of good quality and use a slight excess. Increase reflux time. Confirm starting material purity by NMR.
Step 2: Low Yield/Impure Intermediate 2	Temperature of nitration was too high, leading to side products or decomposition.	Strictly maintain the temperature between 0-5 °C. Ensure the cooling bath has sufficient capacity. Add the substrate more slowly.
Insufficient nitrating agent.	Use fresh, high-quality fuming nitric acid. Ensure accurate measurement.	
Step 3: Incomplete Hydrolysis	Insufficient base or reaction time.	Increase reaction time at 60-70 °C. Use the specified 1.1 equivalents of NaOH. Confirm ester consumption by TLC/HPLC before proceeding to acidification.
Final Product is Oily/Gummy	Incomplete hydrolysis or insufficient washing.	Ensure the hydrolysis was complete. During acidification, ensure the pH is low enough (~1) for full protonation. Wash the final product thoroughly with cold water to remove any inorganic salts. Consider recrystallization from an appropriate solvent system (e.g., ethanol/water) if purity is low.

References

- Nitration reaction safety - YouTube. (2024). Vertex AI Search.

- Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cyclization of. (n.d.).
- Guggenheim, T. L. (Ed.). (2013). Chemistry, Process Design, and Safety for the Nitration Industry. American Chemical Society.
- NITRIC ACID SAFETY. (n.d.). University of Washington Environmental Health & Safety.
- One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. (n.d.). SID.
- Nitric Acid Safety Tips & Health Hazards. (2015). VelocityEHS.
- Reduce your risk of a nitric acid incident. (2024). UW Environmental Health & Safety.
- Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids. (2012).
- Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester. (2014).
- Recent Advances in the Synthesis of Pyrazole Deriv
- Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5)... (n.d.).
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. (2020).
- **1-methyl-5-nitro-1h-pyrazole-4-carboxylic acid.** (n.d.). ChemicalBook.
- 1-Methyl-1H-pyrazole-4-carboxylic acid. (n.d.). BLD Pharm.
- 1-Methyl-1H-pyrazole-4-carboxylic acid, 97% 1 g. (n.d.). Thermo Scientific Chemicals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1-METHYL-5-NITRO-1H-PYRAZOLE-4-CARBOXYLIC ACID CAS#: 18213-77-9 [amp.chemicalbook.com]
- 5. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 6. pubs.acs.org [pubs.acs.org]

- 7. WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids - Google Patents [patents.google.com]
- 8. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents [patents.google.com]
- 9. 5952-92-1|1-Methyl-1H-pyrazole-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 10. 1-Methyl-1H-pyrazole-4-carboxylic acid, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 11. m.youtube.com [m.youtube.com]
- 12. ehs.washington.edu [ehs.washington.edu]
- 13. ehs.com [ehs.com]
- 14. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
- To cite this document: BenchChem. [Scale-up synthesis of 1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b099757#scale-up-synthesis-of-1-methyl-5-nitro-1h-pyrazole-4-carboxylic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com